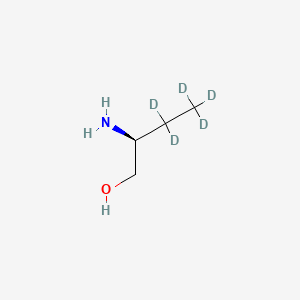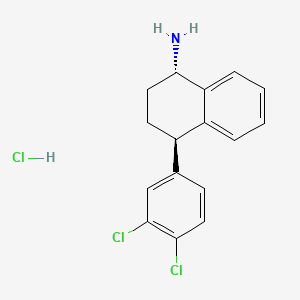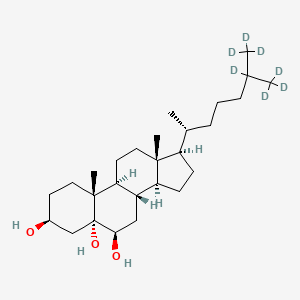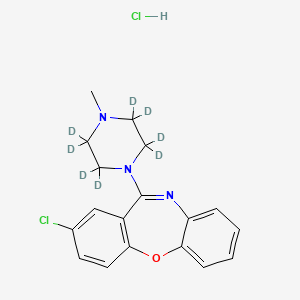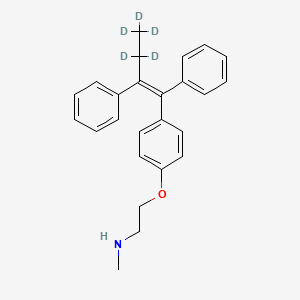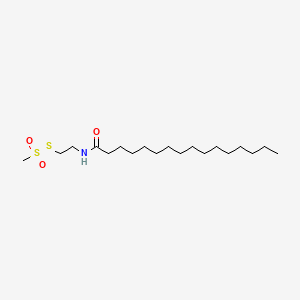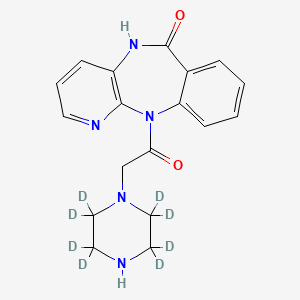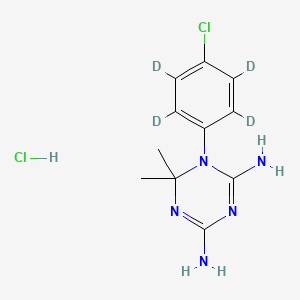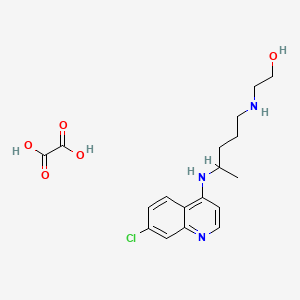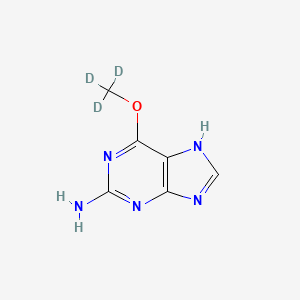
6-O-Methyl-d3-guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-Methyl-d3-guanine is a derivative of the nucleobase guanine, where a methyl group is attached to the oxygen atom . It base-pairs to thymine rather than cytosine, causing a G:C to A:T transition in DNA . It is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine .
Synthesis Analysis
6-O-Methyl-d3-guanine is used as an antitumor agent . It is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine .Chemical Reactions Analysis
6-O-Methylguanine is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds (NOC) and sometimes due to methylation by other compounds such as endogenous S-adenosylmethionine . It is also formed during the alkylation of a number of purified tRNA preparations, via reaction with the carcinogens, N-methyl-N-nitrosourea .Physical And Chemical Properties Analysis
6-O-Methyl-d3-guanine has a molecular weight of 168.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 168.08389010 g/mol . It has a topological polar surface area of 89.7 Ų . It has a heavy atom count of 12 .科学的研究の応用
Effect on DNA Structure : Methylation of the O-6 position of guanine in DNA affects its structure and stability. Molecular simulations have shown that 6-O-Methyl-d3-guanine forms hydrogen bonds of roughly equal strength to cytosine and thymine, without dramatically altering the structure of normal GC pairs (Caldwell & Kollman, 1985).
Reactivity with Platinum Complexes : 6-O-Methyl-d3-guanine reduces the reactivity of guanine towards platinum complexes, which are used in anticancer drugs. This reduction in reactivity impacts the formation of specific drug-DNA bindings, influencing the effectiveness of certain chemotherapy agents (Struik et al., 1991).
Pre- and Post-Translational Effects : The study of pre-translational (ionization, tautomerization) and post-translational (methylation) effects of guanine and cytosine, including their methyl derivatives, has been crucial in understanding their roles in regulating gene expression and the potential disruption of normal gene function (Gardner et al., 2014).
Distribution in Rat DNA : Methylation at the O-6 position of guanine has been observed in both unique and repetitive DNA sequences in various rat organs following exposure to carcinogens (Chang et al., 1979).
Methylation Mechanism : The methylation of guanine by methyl radicals, a process initiated by the metabolic oxidation of some chemical carcinogens, has been studied to understand the formation of methylated guanine products. This research helps in understanding the mechanisms of DNA damage and repair (Crean et al., 2009).
作用機序
Target of Action
6-O-Methyl-d3-guanine is a purine derivative
Mode of Action
Methylguanine derivatives are generally involved in the alkylation of a number of purified trna preparations . This suggests that 6-O-Methyl-d3-guanine might interact with its targets (potentially DNA and RNA molecules) through alkylation, leading to changes in their structure and function.
Pharmacokinetics
It’s known that the incorporation of deuterium (d) into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that the deuterium labeling in 6-O-Methyl-d3-guanine might influence its ADME properties and bioavailability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(trideuteriomethoxy)-7H-purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHWYVXLGLDMZ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC2=C1NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676033 |
Source


|
| Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50704-43-3 |
Source


|
| Record name | 6-[(~2~H_3_)Methyloxy]-7H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

